2-chloro-N-(2,2,2-trichloro-1-{[(2,5-dichloroanilino)carbothioyl]amino}ethyl)benzamide
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Overview
Description
2-chloro-N-(2,2,2-trichloro-1-{[(2,5-dichloroanilino)carbothioyl]amino}ethyl)benzamide is a complex organic compound with a unique structure that includes multiple chlorine atoms and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,2,2-trichloro-1-{[(2,5-dichloroanilino)carbothioyl]amino}ethyl)benzamide typically involves multiple steps. One common method includes the reaction of 2,5-dichloroaniline with a carbothioylating agent to form an intermediate, which is then reacted with 2,2,2-trichloroethylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2,2,2-trichloro-1-{[(2,5-dichloroanilino)carbothioyl]amino}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: Chlorine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents .
Scientific Research Applications
2-chloro-N-(2,2,2-trichloro-1-{[(2,5-dichloroanilino)carbothioyl]amino}ethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,2,2-trichloro-1-{[(2,5-dichloroanilino)carbothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2,2,2-trichloro-1-{[(2-methoxyanilino)carbothioyl]amino}ethyl)benzamide
- 2-chloro-N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbothioyl]amino}ethyl)benzamide
- 2-chloro-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbothioyl]amino}ethyl)benzamide
Uniqueness
The uniqueness of 2-chloro-N-(2,2,2-trichloro-1-{[(2,5-dichloroanilino)carbothioyl]amino}ethyl)benzamide lies in its specific arrangement of chlorine atoms and aromatic rings, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
5148-45-8 |
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Molecular Formula |
C16H11Cl6N3OS |
Molecular Weight |
506.1 g/mol |
IUPAC Name |
2-chloro-N-[2,2,2-trichloro-1-[(2,5-dichlorophenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C16H11Cl6N3OS/c17-8-5-6-11(19)12(7-8)23-15(27)25-14(16(20,21)22)24-13(26)9-3-1-2-4-10(9)18/h1-7,14H,(H,24,26)(H2,23,25,27) |
InChI Key |
CYOVZQHPVRFDJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=C(C=CC(=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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